Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate
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Overview
Description
Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate is a compound known for its unique chemical structure and properties. It is a bifunctional modulator of androgen receptors and acts as a competitive inhibitor with an IC50 of 16 nM . This compound is of significant interest in various fields, including pharmaceuticals and organic chemistry, due to its trifluoromethyl group, which imparts unique pharmacological and chemical properties.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been shown to participate in various biochemical pathways .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors .
Action Environment
The action, efficacy, and stability of Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals or drugs, and the specific characteristics of the biological system in which the compound is acting .
Preparation Methods
The synthesis of Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-trifluoromethylbenzoic acid with methylamine under specific conditions . Another method includes the acylation of 3-trifluoromethylaniline followed by methylation and subsequent hydrolysis . Industrial production methods often involve multi-step reactions, including chlorination, hydrogenation, nitration, and further hydrogenation to achieve the desired product .
Chemical Reactions Analysis
Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to modulate androgen receptors makes it valuable in studying hormone-related biological processes.
Medicine: Its pharmacological properties are explored for potential therapeutic applications, particularly in the development of drugs targeting androgen receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its unique chemical properties
Comparison with Similar Compounds
Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate can be compared with other similar compounds, such as:
Methyl 3-amino-5-(trifluoromethyl)benzoate: Similar in structure but with the amino group in a different position, affecting its reactivity and biological activity.
2-Methyl-3-trifluoromethylaniline: Another compound with a trifluoromethyl group, used in different applications due to its distinct chemical properties.
5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]benzoic acid: A more complex molecule with additional functional groups, used in specialized applications.
This compound stands out due to its specific binding affinity to androgen receptors and its versatile applications in various fields.
Properties
IUPAC Name |
methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-14(20)12-8-10(5-6-13(12)19)9-3-2-4-11(7-9)15(16,17)18/h2-8H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCKUBYLEGTIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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